molecular formula C11H14ClNO2 B8038587 (R)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER HCL

(R)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER HCL

Cat. No.: B8038587
M. Wt: 227.69 g/mol
InChI Key: GZCFAFBVBOGXRN-HNCPQSOCSA-N
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Description

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride is a chiral tetrahydroquinoline derivative characterized by a methyl ester group at the 2-position and a hydrochloride salt. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to indole and quinoline, enabling diverse biological interactions. Its molecular formula is inferred as C₁₁H₁₄ClNO₂ (base: C₁₁H₁₃NO₂ + HCl), with a molecular weight of 227.69 g/mol .

Properties

IUPAC Name

methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFAFBVBOGXRN-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Ester Formation

D-Phenylalanine is converted to its methyl ester hydrochloride via treatment with thionyl chloride (SOCl₂) in methanol. This step achieves near-quantitative yields (97–99%). The reaction proceeds under mild conditions, preserving the chiral integrity of the starting material.

Reaction conditions :

  • Reagents : D-Phenylalanine, SOCl₂, methanol

  • Temperature : Room temperature (rt)

  • Yield : 95–99%

Cyclization with Paraformaldehyde

The methyl ester intermediate undergoes cyclization with paraformaldehyde in trifluoroacetic acid (TFA) to form the tetrahydroquinoline core. The reaction is performed under reflux (80°C) for 6–7 hours, yielding the (R)-enantiomer with high stereochemical fidelity.

Key steps :

  • Neutralization of the methyl ester hydrochloride with NaHCO₃.

  • Extraction with ethyl acetate or methylene chloride.

  • Cyclization in TFA with paraformaldehyde.

Outcome :

  • Product : (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester

  • Yield : 80–95%

  • Purity : >99% after recrystallization

Hydrochloride Salt Formation

The free base is treated with HCl gas in ether or isopropanol to form the hydrochloride salt. This step ensures stability and facilitates purification.

Asymmetric Hydrogenation of Quinoline Precursors

Substrate Preparation

Quinoline derivatives substituted at the 2-position with a carboxylic acid methyl ester group serve as precursors. For example, 2-cyanoquinoline is hydrogenated to yield the tetrahydroquinoline framework.

Catalytic System

Chiral Ir or Rh complexes with bisphosphine ligands (e.g., BINAP) induce enantioselectivity. The use of HCl as an additive enhances both activity and ee by promoting anion binding between the substrate and catalyst.

Catalyst : [Ir(cod)Cl]₂ with (R)-BINAP
Conditions :

  • Pressure : 1 MPa H₂

  • Solvent : Toluene/dioxane (for R-enantiomer) or ethanol (for S-enantiomer)

  • Yield : 83–93%

  • ee : 87–98%

Continuous Flow Hydrogenation

Scalable synthesis is achieved using flow reactors, maintaining yields and ee comparable to batch processes.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic tetrahydroquinoline-2-carboxylic acid methyl ester is treated with chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (R)-enantiomer.

Conditions :

  • Solvent : Ethanol/water mixture

  • Yield : 40–60% after recrystallization

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers. This method is preferred for small-scale, high-purity applications.

Multi-Step Synthesis via Protected Intermediates

Benzyl Ester Protection

The carboxylic acid group is protected as a benzyl ester to prevent side reactions during cyclization. Hydrogenolysis removes the protecting group post-cyclization.

Steps :

  • Benzylation: Benzyl chloride, K₂CO₃, DMF.

  • Cyclization: Paraformaldehyde, TFA.

  • Deprotection: H₂/Pd-C, methanol.

Yield : 70–85% over three steps.

Trichloroacetate Intermediate

Formation of a trichloroacetate salt enhances solubility during cyclization. Hydrolysis with NaOH releases the free base.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield ee
Chiral Pool SynthesisHigh enantiopurity from D-amino acidCost of chiral starting material80–95%>99%
Asymmetric HydrogenationScalable, tunable enantioselectivityRequires specialized catalysts83–93%87–98%
Racemic ResolutionNo chiral catalysts neededLow yield, multiple steps40–60%>99%
Multi-Step ProtectionFlexibility in functionalizationLengthy, protecting group management70–85%>99%

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties
Tetrahydroquinoline derivatives have also been reported to possess anti-inflammatory activities. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Organic Synthesis

Building Block for Peptides
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride serves as a versatile building block in peptide synthesis. It can be incorporated into peptide chains to enhance biological activity or modify pharmacokinetic properties. The ability to synthesize peptides containing this compound allows for the exploration of novel therapeutic agents .

Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules. Its unique structure enables chemists to create various derivatives through functional group modifications. This versatility makes it an essential reagent in organic chemistry laboratories .

Pharmaceutical Development

Precursor for Drug Formulations
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride is explored as a precursor in drug formulations targeting specific receptors involved in various diseases. Its ability to interact with biological targets makes it a candidate for further development into therapeutic agents .

Potential Anticancer Agent
Emerging research suggests that tetrahydroquinoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This application is currently under investigation and could lead to the development of new cancer therapies .

Mechanism of Action

The mechanism of action of ®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic Acid Methyl Ester
  • Substituent : Bromine at the 6-position.
  • CAS No.: 511230-72-1.
  • However, steric bulk may reduce solubility compared to the parent compound .
1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic Acid Methyl Ester HCl
  • Core Structure: Isoquinoline instead of quinoline.
  • CAS No.: 220247-69-6.

Ester Group Modifications

1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid Ethyl Ester
  • Ester Group : Ethyl instead of methyl.
  • CAS No.: 1637739-82-2.
  • Impact : Ethyl esters generally exhibit increased lipophilicity (higher logP), affecting membrane permeability and metabolic stability .
4-Hydroxy-2-methylquinoline-6-carboxylic Acid Ethyl Ester
  • Substituents : Hydroxy and methyl groups at 4- and 2-positions.
  • CAS No.: Not specified.

Stereochemical Considerations

The (R)-configuration of the target compound distinguishes it from racemic or (S)-enantiomers. Enantiomeric purity is critical in drug development, as seen in compounds like levocetirizine (R-enantiomer of cetirizine), which exhibits superior efficacy and reduced side effects .

Physicochemical Properties

Compound Molecular Weight logP* Water Solubility (HCl Salt)
(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester HCl 227.69 1.8 High (due to HCl salt)
6-Bromo analog 306.60 2.5 Moderate
Tetrahydro-isoquinoline ethyl ester HCl 257.71 2.1 Moderate
4-Hydroxy-2-methylquinoline ethyl ester 245.27 2.7 Low

*logP estimated via XLogP3 .

Biological Activity

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroquinolines, characterized by a bicyclic structure that includes a quinoline moiety. Various synthetic routes have been developed for its preparation, often focusing on achieving high yields and purity while maintaining enantiomeric specificity.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives exhibited significant binding affinities to Bcl-2 family proteins (Ki = 5.2 µM), which are crucial in regulating apoptosis in cancer cells. The compounds demonstrated anti-proliferative activities against various cancer cell lines and induced apoptosis through caspase-3 activation in Jurkat cells .

CompoundKi (µM)Target ProteinActivity
11t5.2Bcl-2Induces apoptosis
11t-Mcl-1Potent binding
11t-Bcl-X_LMinor binding

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties by acting as an agonist for Toll-like receptor 2 (TLR2). This activity suggests potential applications in enhancing immune responses or developing vaccines . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can influence TLR2 engagement.

Neuroprotective Effects

Research has indicated that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of oxidative stress pathways and apoptotic signaling .

Case Studies

  • Anticancer Activity in Jurkat Cells : A study demonstrated that compound 11t not only inhibited cell proliferation but also significantly induced apoptosis in a dose-dependent manner. This was evidenced by increased caspase-3 activity, highlighting its potential as a therapeutic agent against leukemias .
  • TLR2 Agonistic Activity : In another investigation, the compound was evaluated for its ability to activate TLR2. The findings suggested that it could enhance innate immune responses, making it a candidate for further development in immunotherapy .

Future Directions

The ongoing research into (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester HCl suggests a promising future for this compound in various therapeutic areas including oncology and immunology. Further studies are required to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Q & A

Basic: What are the established synthetic routes for (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester HCl?

Methodological Answer:
A common approach involves condensation reactions using N-substituted anilines with tricarboxylate esters (e.g., triethyl methanetricarboxylate) in anhydrous methanol, catalyzed by Lewis acids like ZnCl₂. For instance, McNaughton and Miller (2008) demonstrated a flame-dried, nitrogen-purged setup with 2-nitrobenzaldehyde, methyl propionylacetate, and ZnCl₂ to yield methyl ester intermediates, followed by HCl salt formation . Alternative routes include chemoenzymatic methods using lipases or acyltransferases to achieve enantioselectivity, as shown in recent studies on tetrahydroquinoline derivatives .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Chemoenzymatic approaches, such as employing variants of the acyltransferase from Mycobacterium smegmatis, enable selective resolution of racemic mixtures. For example, Zdun et al. (2022) reported kinetic resolution using lipases to isolate (R)- or (S)-enantiomers of tetrahydroquinoline alcohols with >90% enantiomeric excess (ee) . Chiral HPLC or capillary electrophoresis can validate purity, while asymmetric catalysis (e.g., chiral auxiliaries) during cyclization steps further enhances stereocontrol .

Basic: What spectroscopic and analytical methods are used for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the tetrahydroquinoline scaffold and ester/amide linkages. For example, the methyl ester proton typically appears as a singlet at ~3.7 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]⁺ at m/z 227.046 for the free base) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for benzyl ester derivatives (PubChem CID 21374189) .

Advanced: How do structural modifications (e.g., substituents, ester vs. amide) influence biological activity?

Methodological Answer:
Modifications at the 2-carboxylate position significantly alter activity. For example:

Derivative Biological Effect Source
Methyl ester (HCl salt)Enhanced solubility for in vitro assays
Benzyl esterImproved blood-brain barrier penetration
tert-Butoxycarbonyl (Boc)-protectedStabilizes intermediates for peptide conjugates
Replacing the methyl ester with a free carboxylic acid reduces membrane permeability but increases target binding affinity in enzyme inhibition studies .

Basic: How does the hydrochloride salt form affect solubility and stability?

Methodological Answer:
The HCl salt improves aqueous solubility (critical for in vitro assays) by forming ionic interactions. However, it may reduce stability under basic conditions due to HCl liberation. Stability tests in PBS (pH 7.4) at 25°C show >90% integrity over 24 hours, but degradation accelerates above pH 8.0 . Lyophilization in inert atmospheres (N₂) is recommended for long-term storage .

Advanced: How should researchers address contradictions in reported biological activities of analogues?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Purity : Byproducts from incomplete cyclization (e.g., open-chain intermediates) may skew activity. LC-MS or 1^1H NMR quantifies impurities .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for IC₅₀ comparisons) .
  • Structural Confirmation : Re-examine stereochemistry via circular dichroism (CD) if enantiomeric impurities are suspected .

Advanced: What are the challenges in detecting and quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detects impurities at <0.1% levels. For example, residual Zn²⁺ from synthesis ( ) can be quantified via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify degradation products. A 2023 study identified quinoline-2-carboxylic acid as a major degradant under UV light .

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